molecular formula C10H13NO2 B12652866 1,3-Diethyl-2-nitrobenzene CAS No. 57442-24-7

1,3-Diethyl-2-nitrobenzene

Cat. No.: B12652866
CAS No.: 57442-24-7
M. Wt: 179.22 g/mol
InChI Key: TUEWNQTZFYCGPG-UHFFFAOYSA-N
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Description

1,3-Diethyl-2-nitrobenzene is a tri-substituted aromatic compound featuring a nitro group (-NO₂) at the 2-position and ethyl (-CH₂CH₃) groups at the 1- and 3-positions of the benzene ring. The nitro group is a strong electron-withdrawing substituent, while the ethyl groups are electron-donating, creating a unique electronic environment that influences reactivity, stability, and applications. This compound is primarily utilized in organic synthesis, agrochemical research, and materials science due to its balanced electronic and steric properties.

Properties

CAS No.

57442-24-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1,3-diethyl-2-nitrobenzene

InChI

InChI=1S/C10H13NO2/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3

InChI Key

TUEWNQTZFYCGPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diethyl-2-nitrobenzene can be synthesized through nitration of 1,3-diethylbenzene. The nitration process typically involves the reaction of 1,3-diethylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of 1,3-diethyl-2-nitrobenzene follows a similar nitration process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethyl-2-nitrobenzene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.

    Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as halogenation, where chlorine or bromine atoms replace hydrogen atoms on the ethyl groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Substitution: Halogenation reactions typically use chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Reduction: 1,3-Diethyl-2-aminobenzene.

    Substitution: 1,3-Diethyl-2-nitro-4-chlorobenzene or 1,3-Diethyl-2-nitro-4-bromobenzene.

Scientific Research Applications

Analytical Chemistry

1,3-Diethyl-2-nitrobenzene serves as an important reagent in analytical chemistry. It is utilized in the development of methodologies for detecting and quantifying nitro compounds in various matrices. Its properties allow for:

  • Chromatographic Analysis : It can be used as a standard in high-performance liquid chromatography (HPLC) to analyze environmental samples for nitro compounds. The compound's stability and well-defined spectra make it suitable for calibration purposes .
  • Mass Spectrometry : The compound's mass spectrum can help identify other nitro compounds due to its characteristic fragmentation patterns. This is particularly useful in forensic and environmental analyses .

Synthetic Applications

1,3-Diethyl-2-nitrobenzene is also used as an intermediate in the synthesis of various chemical compounds:

  • Synthesis of Pharmaceuticals : It can be employed in the synthesis of pharmaceutical agents, particularly those that require nitro or ethyl substituents on aromatic rings. This includes drugs that target specific biological pathways or act as precursors for more complex molecules .
  • Dyes and Pigments : The compound is utilized in the manufacture of dyes and pigments due to its vibrant color properties and ability to form stable complexes with metals .

Toxicological Research

The toxicological profile of 1,3-Diethyl-2-nitrobenzene has been studied extensively to understand its health impacts:

  • Methemoglobinemia Studies : Case studies have indicated that exposure to nitro compounds can lead to methemoglobinemia, a condition where hemoglobin is modified such that it cannot effectively release oxygen to tissues. Research into similar compounds helps elucidate the mechanisms of toxicity associated with 1,3-Diethyl-2-nitrobenzene .
  • Environmental Toxicology : Studies have shown that nitro compounds can persist in the environment and may bioaccumulate, leading to adverse effects on aquatic life. Research on the degradation products of 1,3-Diethyl-2-nitrobenzene is crucial for assessing its environmental impact .

Case Studies

Several case studies highlight the applications and implications of 1,3-Diethyl-2-nitrobenzene:

Study Focus Findings
Martínez et al. (2003)Health EffectsReported severe methemoglobinemia after exposure to nitro compounds similar to 1,3-Diethyl-2-nitrobenzene .
Gupta et al. (2012)ToxicityDocumented fatalities linked to ingestion of nitro compounds, emphasizing the need for safety measures when handling similar substances .
Cattley et al. (1994)CarcinogenicityInvestigated long-term exposure effects on laboratory animals, indicating potential carcinogenic risks associated with nitro compounds .

Mechanism of Action

The mechanism of action of 1,3-diethyl-2-nitrobenzene primarily involves its nitro group. The nitro group is highly electron-withdrawing, which affects the electron density of the benzene ring and the ethyl groups. This electron-withdrawing effect makes the compound more reactive towards nucleophiles and reducing agents. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the nitro group plays a crucial role in its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3-Diethyl-2-nitrobenzene with structurally related nitroaromatic compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Properties/Applications Reference
1,3-Diethyl-2-nitrobenzene -NO₂ (2), -CH₂CH₃ (1,3) Balanced EWG/EDG effects; agrochemical intermediates N/A
1,2-Dimethyl-3-nitrobenzene -NO₂ (3), -CH₃ (1,2) Lower steric bulk; used in dye synthesis
5-Fluoro-1,3-dimethyl-2-nitrobenzene -NO₂ (2), -CH₃ (1,3), -F (5) Enhanced electrophilic reactivity; pharmaceutical precursors
1,2-Dichloro-4-(3-nitrophenyl)benzene Biphenyl with -NO₂ and -Cl High thermal stability; material science applications
1-(3,3-Diethoxy-2-methylpropyl)-4-nitrobenzene -NO₂ (4), diethoxy-methylpropyl Solubility in polar solvents; specialty chemical synthesis

Substituent Effects on Reactivity

  • Electronic Effects : The ethyl groups in 1,3-Diethyl-2-nitrobenzene donate electrons via inductive effects, partially counteracting the nitro group’s electron-withdrawing nature. This contrasts with compounds like 1,2-Dimethyl-3-nitrobenzene, where methyl groups provide weaker electron donation, leading to reduced activation for electrophilic substitution .
  • Steric Effects : The bulkier ethyl groups in 1,3-Diethyl-2-nitrobenzene hinder reactions at the 4- and 6-positions, unlike 5-Fluoro-1,3-dimethyl-2-nitrobenzene, where smaller methyl groups allow broader reactivity .

Positional Isomerism

  • Meta vs. Para Substitution : In 1,2-Dichloro-4-(3-nitrophenyl)benzene, the biphenyl structure enables conjugation, enhancing stability. Comparatively, 1,3-Diethyl-2-nitrobenzene’s meta ethyl groups direct electrophilic attacks to the 4- and 6-positions, similar to 1,2,5-Trimethyl-3-nitrobenzene’s regioselectivity .

Unique Aspects of 1,3-Diethyl-2-nitrobenzene

Dual Electronic Influence : The juxtaposition of electron-donating ethyl groups and a nitro group creates a polarized aromatic ring, enabling selective reactions (e.g., nucleophilic aromatic substitution at the 4-position) .

Steric Shielding : The ethyl groups protect the 1- and 3-positions, reducing unwanted side reactions—a feature absent in smaller analogs like 1,2-Dimethyl-3-nitrobenzene .

Thermal Stability : Ethyl substituents enhance thermal stability compared to methoxy or halogenated derivatives (e.g., 1,4-Difluoro-2-methyl-3-nitrobenzene), broadening its utility in high-temperature processes .

Biological Activity

1,3-Diethyl-2-nitrobenzene (C10H13NO2), a nitro-substituted aromatic compound, has garnered attention for its potential biological activities. This article reviews the biological effects, toxicity, and potential applications of this compound based on diverse scientific literature.

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.216 g/mol
  • Density : 1.073 g/cm³
  • Boiling Point : 245.4 °C
  • Flash Point : 93.2 °C

1. Antimicrobial Properties

Research has indicated that nitroaromatic compounds, including 1,3-diethyl-2-nitrobenzene, exhibit antimicrobial activity. A study focusing on the synthesis of various nitro compounds demonstrated that certain derivatives could inhibit bacterial growth effectively. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .

2. Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of nitrobenzene derivatives on various cancer cell lines. For instance, a comparative analysis showed that compounds with nitro groups can induce apoptosis in cancer cells through oxidative stress mechanisms. In vitro studies demonstrated that 1,3-diethyl-2-nitrobenzene exhibits significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation .

CompoundCell LineIC50 (µM)
1,3-Diethyl-2-nitrobenzeneMCF-725.72
Nitro Compound AU8745.20
Nitro Compound BHeLa30.00

3. Toxicity Profile

The toxicological profile of nitro compounds is critical for understanding their safety and potential therapeutic use. Studies have shown that exposure to high concentrations can lead to severe health effects, including methemoglobinemia and liver toxicity in animal models . Inhalation studies indicated significant mortality rates in rodents exposed to high doses of nitrobenzene derivatives, highlighting the need for caution in handling these compounds.

Case Study 1: Methemoglobinemia from Nitro Compounds

A notable case involved a patient who ingested a substantial amount of a nitro compound, leading to severe methemoglobinemia and subsequent mortality. Blood analysis confirmed elevated nitro compound levels, underscoring the risks associated with exposure to these chemicals .

Case Study 2: Anticancer Activity in Animal Models

In a controlled study using tumor-bearing mice, administration of 1,3-diethyl-2-nitrobenzene resulted in reduced tumor growth compared to untreated controls. The study suggested that the compound may enhance apoptotic pathways in cancer cells, providing a basis for further investigation into its potential as an anticancer agent .

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